REACTION_CXSMILES
|
S([NH:11]/[N:12]=[CH:13]/[C:14]([OH:16])=[O:15])(C1C=CC(C)=CC=1)(=O)=O.O[N:18]1[C:22](=[O:23])[CH2:21][CH2:20][C:19]1=[O:24].C1(N=C=NC2CCCCC2)CCCCC1>O1CCOCC1>[O:24]=[C:19]1[CH2:20][CH2:21][C:22](=[O:23])[N:18]1[O:16][C:14](=[O:15])[CH:13]=[N+:12]=[N-:11]
|
Name
|
|
Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)N\N=C\C(=O)O
|
Name
|
|
Quantity
|
677 mg
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
FILTRATION
|
Details
|
This reaction mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
eluted with 1,4-dioxane
|
Type
|
CONCENTRATION
|
Details
|
This filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by silica gel column chromatography (eluent: n-hexane/diethyl ether=1/3)
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(C(CC1)=O)OC(C=[N+]=[N-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 579 mg | |
YIELD: CALCULATEDPERCENTYIELD | 53.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |